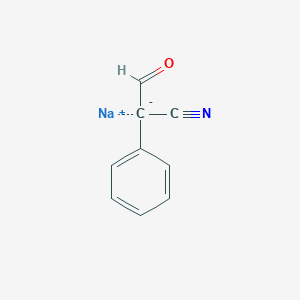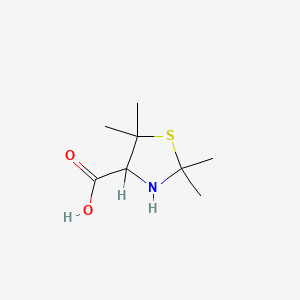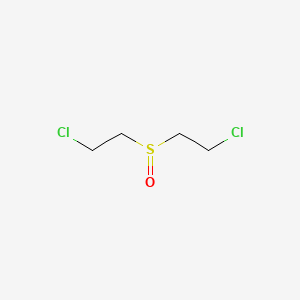
sodium;3-oxo-2-phenylpropanenitrile
描述
sodium;3-oxo-2-phenylpropanenitrile is a chemical compound with diverse applications in scientific research. It is known for its utility in organic synthesis and pharmaceuticals. The compound’s structure consists of a sodium ion bonded to a cyano group, a keto group, and a phenyl group, making it a versatile reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-oxo-2-phenylpropanenitrile typically involves the reaction of sodium cyanide with 2-oxo-1-phenylethan-1-ide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation.
化学反应分析
Types of Reactions: sodium;3-oxo-2-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The cyano group can be substituted with other nucleophiles, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters, and other derivatives.
科学研究应用
sodium;3-oxo-2-phenylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for various chemical transformations.
Biology: The compound is utilized in biochemical assays and as a building block for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: this compound is employed in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of sodium;3-oxo-2-phenylpropanenitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the keto group can undergo electrophilic substitution. These properties make it a versatile reagent in organic synthesis .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In biochemical assays, it can inhibit or activate specific pathways, leading to desired biological effects .
相似化合物的比较
sodium;3-oxo-2-phenylpropanenitrile can be compared with other similar compounds, such as:
- Sodium 2-cyano-3-oxo-3-phenylpropanoate
- Sodium 1-cyano-2-oxo-2-phenylethan-1-ide
- Sodium 2-cyano-3-oxo-2-phenylpropanoate
Uniqueness: The unique combination of the cyano, keto, and phenyl groups in this compound provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in various fields of scientific research .
属性
IUPAC Name |
sodium;3-oxo-2-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDMNAYZYMYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C-](C=O)C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5841-71-4 | |
| Record name | Benzeneacetonitrile, α-formyl-, ion(1-), sodium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5841-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol](/img/structure/B1657778.png)


![(Z)-3-(3,5-dichloroanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B1657783.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657786.png)

![ethyl (2E)-5-(2,5-dimethoxyphenyl)-2-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657791.png)

![4-chloro-N-[(E)-(4-methylphenyl)methylideneamino]benzenesulfonamide](/img/structure/B1657793.png)
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B1657795.png)
